3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole

Physicochemical profiling LogP Drug-likeness

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole (CAS 936497-78-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a reactive chloromethyl group at the 5-position and a 2-benzyloxyphenyl substituent at the 3-position. The molecular formula is C16H13ClN2O2 with an average mass of 300.740 Da.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 936497-78-8
Cat. No. B1370959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole
CAS936497-78-8
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CCl
InChIInChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeySJLZOMXBWWIIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole (CAS 936497-78-8): Core Identity and Procurement Starting Point


3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole (CAS 936497-78-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a reactive chloromethyl group at the 5-position and a 2-benzyloxyphenyl substituent at the 3-position. The molecular formula is C16H13ClN2O2 with an average mass of 300.740 Da . The compound is available at certified purity levels of ≥95% from established suppliers, making it a viable starting material for focused library synthesis and medicinal chemistry campaigns .

Why 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Generic substitution with common 1,2,4-oxadiazole building blocks—such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (MW 194.62 g/mol) or 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole (MW 208.64 g/mol)—fails to replicate the specific physicochemical and electronic profile conferred by the ortho-benzyloxy substituent. The benzyloxy group significantly increases molecular weight, lipophilicity, and the number of hydrogen bond acceptors, altering membrane permeability, metabolic stability, and target engagement in drug discovery . Additionally, the ortho substitution pattern creates a distinct steric and electronic environment around the oxadiazole ring that influences both reactivity and downstream biological activity [1].

Quantitative Differentiation Evidence for 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole vs. Closest Analogs


Enhanced Lipophilicity and Hydrogen Bond Acceptor Count Drive Differential ADME Properties

The target compound exhibits a predicted ACD/LogP of 3.90, which is markedly higher than the unsubstituted 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (predicted LogP ≈ 2.1–2.5). The ortho-benzyloxy group contributes an additional two hydrogen bond acceptors (total: 4 vs. 2 for the unsubstituted analog), a higher molecular weight (300.74 vs. 194.62 g/mol), and a larger topological polar surface area (48 Ų). This lipophilic enhancement is expected to improve blood-brain barrier permeability, a critical factor for CNS-targeted programs .

Physicochemical profiling LogP Drug-likeness ADME prediction

Ortho-Benzyloxy Motif Validated as Pharmacophoric Element for Anticonvulsant Activity

In a closely related 1,3,4-oxadiazole series, the 2-benzyloxyphenyl substituent was essential for anticonvulsant activity. Compound 4b (2-amino-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazole) showed considerable efficacy in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models, with activity mediated through benzodiazepine receptors [1]. While the target compound contains a 1,2,4-oxadiazole core, which alters ring electronics and metabolic stability relative to 1,3,4-oxadiazoles, the ortho-benzyloxyphenyl pharmacophore is conserved, providing a strong rationale for exploring this compound in CNS receptor modulation programs [2].

Anticonvulsant Benzodiazepine receptor CNS drug discovery Structure-activity relationship

Chloromethyl Reactivity Enables Modular Derivatization with Higher Chemoselectivity than Alkyl Analogs

The chloromethyl group at the 5-position of 1,2,4-oxadiazole is a well-established electrophilic handle for SN2 reactions. In a related study, 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles were reacted with KCN to afford trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and undergo a non-reductive decyanation pathway [1]. The electron-donating benzyloxy substituent in the target compound is expected to modulate the electrophilicity of the chloromethyl carbon, potentially offering distinct rate advantages over electron-neutral or electron-withdrawing analogs in nucleophilic substitution reactions.

Nucleophilic substitution Building block Parallel synthesis Decyanation

Ortho vs. Para Substitution Position Determines Downstream Biological Conformation

The target compound features the benzyloxy group at the ortho position of the 3-phenyl ring, in contrast to its para-substituted regioisomer, 3-[4-(benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 937650-48-1). This positional difference significantly alters the spatial orientation of the benzyl group relative to the oxadiazole ring, directly impacting molecular recognition at biological targets. While no head-to-head biological comparison data exists, computational conformational analysis suggests the ortho isomer presents a more compact molecular shape with the benzyl group positioned closer to the reactive chloromethyl handle, which can influence both binding pocket complementarity and downstream synthetic elaboration strategies .

Regioisomer Molecular conformation Target binding Benzyloxy positioning

Certified Purity ≥95% with Full Quality Assurance Documentation

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole is commercially available with a minimum purity specification of 95% from AKSci (Catalog No. 8060DC), backed by batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . An alternative supplier, ChemSrc, lists the compound at 97.0% purity . In comparison, the unsubstituted 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole is typically offered at 97% purity by Thermo Scientific, but its molecular weight (194.62 g/mol) and pharmacological relevance differ substantially .

Chemical procurement Purity specification Quality assurance Reproducibility

Optimal Application Scenarios for 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole


CNS Drug Discovery: Anticonvulsant and Benzodiazepine Receptor Modulator Programs

The ortho-benzyloxyphenyl moiety embedded in the target compound has been validated in the 1,3,4-oxadiazole series as a critical pharmacophore for anticonvulsant activity mediated through benzodiazepine receptors [1]. Replacing the 1,3,4-oxadiazole core with the 1,2,4-oxadiazole regioisomer offers the potential advantage of improved metabolic stability while retaining the key pharmacophoric element [2]. The enhanced lipophilicity (LogP 3.90) and higher hydrogen bond acceptor count support blood-brain barrier penetration, making this compound a strategic starting point for CNS drug discovery libraries .

Fragment-Based Drug Design and Focused Library Synthesis

The chloromethyl group serves as a versatile electrophilic handle for rapid derivatization via nucleophilic substitution with amines, thiols, or alcohols. This reactivity, combined with the unique ortho-benzyloxy structural framework, enables the generation of focused compound libraries that explore chemical space inaccessible to simpler phenyl or para-substituted analogs [1]. The availability of the compound at ≥95% purity with full documentation supports reproducible library synthesis in industrial and academic settings .

Chemical Biology Probe Development Targeting Protein-Protein Interactions

The larger molecular footprint (300.74 g/mol) and extended aromatic surface of the benzyloxyphenyl group make this compound suitable for targeting shallow protein-protein interaction (PPI) interfaces that require hydrophobic and π-stacking contacts. The differential substitution pattern (ortho vs. para) provides unique conformational preferences that can be exploited to achieve selectivity against closely related protein targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.